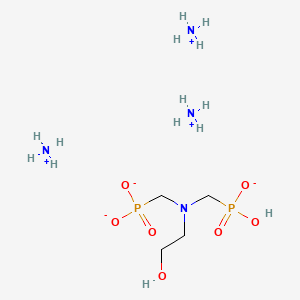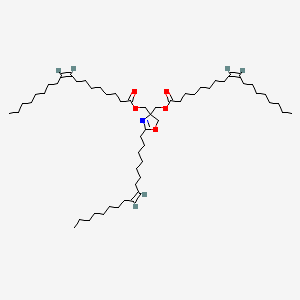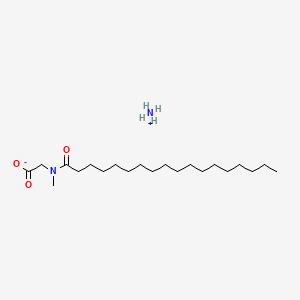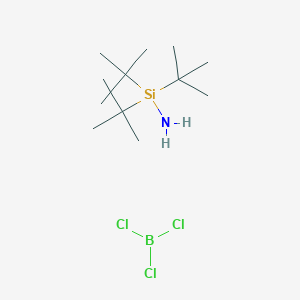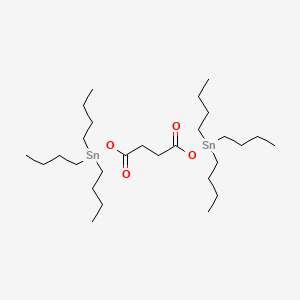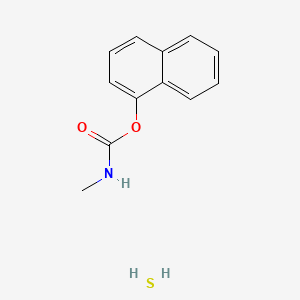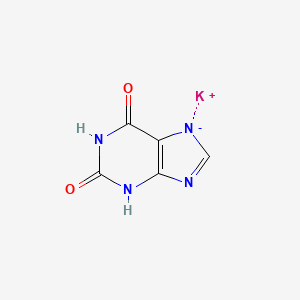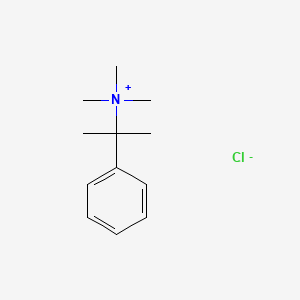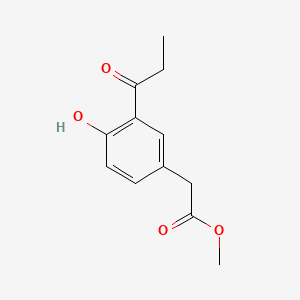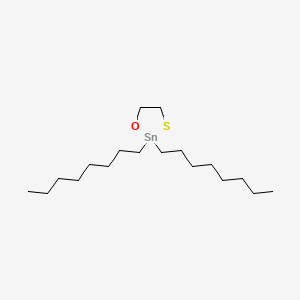
1,3,2-Oxathiastannolane, 2,2-dioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Oxathiastannolane, 2,2-dioctyl- is a chemical compound with the molecular formula C18H36O2SSn. It is also known by other names such as 2,2-dioctyl-1,3,2-oxathiastannolan-5-one and dioctyltin mercaptoacetate . This compound is part of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxathiastannolane, 2,2-dioctyl- typically involves the reaction of dioctyltin oxide with thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+Thioglycolic acid→1,3,2-Oxathiastannolane, 2,2-dioctyl-
Industrial Production Methods
In industrial settings, the production of 1,3,2-Oxathiastannolane, 2,2-dioctyl- involves large-scale reactions using similar reagents. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Oxathiastannolane, 2,2-dioctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin, while substitution reactions can produce a variety of organotin compounds .
Applications De Recherche Scientifique
1,3,2-Oxathiastannolane, 2,2-dioctyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 1,3,2-Oxathiastannolane, 2,2-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyltin mercaptoacetate
- Dioctyltin-O,S-thioglycollate
- 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-
Uniqueness
1,3,2-Oxathiastannolane, 2,2-dioctyl- is unique due to its specific structure and properties. It has a distinct oxathiastannolane ring, which imparts unique reactivity and stability compared to other organotin compounds. This makes it valuable in various applications, particularly in catalysis and material science.
Propriétés
Numéro CAS |
10310-50-6 |
|---|---|
Formule moléculaire |
C18H38OSSn |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
2,2-dioctyl-1,3,2-oxathiastannolane |
InChI |
InChI=1S/2C8H17.C2H5OS.Sn/c2*1-3-5-7-8-6-4-2;3-1-2-4;/h2*1,3-8H2,2H3;4H,1-2H2;/q;;-1;+2/p-1 |
Clé InChI |
KJYRSLFSCKNLQB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[Sn]1(OCCS1)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


